![molecular formula C23H22ClNO3 B4969071 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BACN and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the inhibition of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer. BACN also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting anti-apoptotic proteins. In addition, it reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as reducing inflammation, inducing apoptosis in cancer cells, and reducing oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the activity of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
The advantages of using 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in inflammation and cancer. However, the limitations of using BACN in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate. These include studying its potential use as a neuroprotective agent, investigating its effects on other signaling pathways involved in inflammation and cancer, and determining its safety and efficacy in clinical trials. Other future directions include developing novel derivatives of BACN with improved therapeutic properties and studying its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting various signaling pathways and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. However, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved therapeutic properties.
合成方法
The synthesis of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the reaction of 2-naphthol with butyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-chlorobenzylamine. The final product is obtained by acetylation of the primary amine group using acetic anhydride. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
[1-[(butanoylamino)-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-3-8-21(27)25-23(18-11-6-7-12-19(18)24)22-17-10-5-4-9-16(17)13-14-20(22)28-15(2)26/h4-7,9-14,23H,3,8H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZIZMPVJZNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)
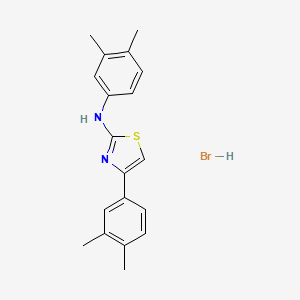
![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
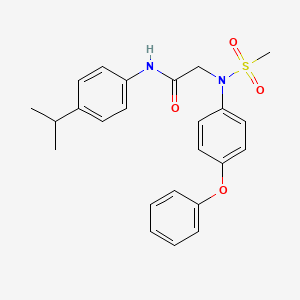
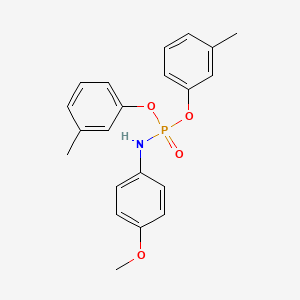
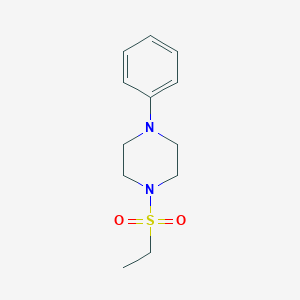
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
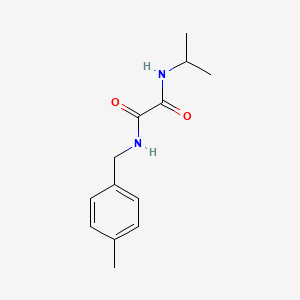
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)